molecular formula C18H13I B1598189 2'-Iodo-1,1':3',1''-terphenyl CAS No. 82777-09-1

2'-Iodo-1,1':3',1''-terphenyl

Cat. No. B1598189
CAS RN: 82777-09-1
M. Wt: 356.2 g/mol
InChI Key: RLZYBGOJAWOQMK-UHFFFAOYSA-N
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Description

“2’-Iodo-1,1’:3’,1’'-terphenyl” is a chemical compound with the molecular formula C18H13I . It is a white to pale cream crystalline powder . The CAS number for this compound is 82777-09-1 .


Molecular Structure Analysis

The molecular structure of “2’-Iodo-1,1’:3’,1’'-terphenyl” consists of three phenyl rings connected in a linear fashion, with an iodine atom attached to the '2 position of one of the outer phenyl rings . The InChI string for this compound is InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H .


Physical And Chemical Properties Analysis

“2’-Iodo-1,1’:3’,1’'-terphenyl” has a molecular weight of 356.2 g/mol . It appears as a white to pale cream crystalline powder . The melting point is reported to be between 111.0-118.0°C .

Scientific Research Applications

Synthesis and Characterization

  • Sterically Encumbered Terphenyls and Metal Derivatives: Research has focused on synthesizing sterically encumbered terphenyl compounds like 2'-Iodo-1,1':3',1''-terphenyl and their metal derivatives for potential use in various chemical processes (Schiemenz & Power, 1996).
  • Formation of Polyaryl Systems: The terphenyl tin(II) hydride was shown to form an equilibrium with the distannyne AriPr4SnSnAriPr4 and H2, indicating potential applications in chemical synthesis and materials science (Wang et al., 2018).

Crystal Engineering and Material Science

  • m-Terphenyl Derivatives as Tectons: m-Terphenyl derivatives, including those based on 2'-Iodo-1,1':3',1''-terphenyl, are explored for potential use as tectons in crystal engineering, suggesting their significance in designing novel materials (Wright & Vinod, 2003).
  • Framework Structures in Isomeric Compounds: In compounds like 2-iodo-N-(2-nitrophenyl)benzamide, which might contain 2'-Iodo-1,1':3',1''-terphenyl derivatives, molecules are linked into a three-dimensional framework structure, offering insights into crystallography and molecular interactions (Wardell et al., 2005).

Organic Chemistry and Chemical Synthesis

  • Novel Route to Distannyne: Synthesis of tin derivatives of bulky terphenyl ligands, which could include 2'-Iodo-1,1':3',1''-terphenyl, has been researched, offering new pathways in organic synthesis (Perla et al., 2018).
  • Synthesis of Iodobenzene Derivatives: Research on the synthesis of new derivatives of 2'-iodo-meta terphenyl provides insights into the construction of complex organic molecules, relevant in various chemical syntheses (Khosroshahi & Saeidniya, 2016).

Safety And Hazards

“2’-Iodo-1,1’:3’,1’'-terphenyl” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-iodo-1,3-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZYBGOJAWOQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399093
Record name 2'-Iodo-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Iodo-1,1':3',1''-terphenyl

CAS RN

82777-09-1
Record name 2'-Iodo-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-IODO-(1,1',3',1'')TERPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RM Al‐Zoubi, WK Al‐Jammal… - European Journal of …, 2015 - Wiley Online Library
A variety of 2,3‐diiodinated biphenyl and iodinated meta‐terphenyl derivatives were synthesized by a regioselective Suzuki–Miyaura cross‐coupling reaction of 5‐substituted 1,2,3‐…
BC Bookser, QQ Do, Y Sritana-Anant… - Journal of Medicinal …, 2021 - ACS Publications
The polar−π effect on tetrazoles, medicinal chemistry isosteres of carboxylate, is tested by a Hammett pK a (microtitration) analysis over a series of 5-(m-terphenyl-2′-yl)-1H-tetrazoles. …
Number of citations: 4 pubs.acs.org
S Okada, K Yamada - Journal of Molecular Structure, 2013 - Elsevier
With the goal of improving the long term redox stability of dithieno[3,2-b:2′,3′-d]thiophene (DTT), we synthesized derivatives with differently sized substituents. It is well known that …
Number of citations: 1 www.sciencedirect.com
F Schlütter, T Nishiuchi, V Enkelmann, K Müllen - Polymer Chemistry, 2013 - pubs.rsc.org
The synthesis of poly(paraphenylene)s (PPPs) bearing sterically π-congested 2,2′,6,6′-tetraphenyl-1,1′-biphenyl (1) units has been achieved for the first time. By enhancing the …
Number of citations: 17 pubs.rsc.org
L Bonnafoux, F Colobert, FR Leroux - Synlett, 2010 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 13 www.thieme-connect.com

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